1-Cyclohexylpyrrolidine-2-carboxylic acid
Description
Significance of Pyrrolidine (B122466) Ring Systems in Contemporary Organic Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in organic chemistry. bldpharm.comlookchem.com Its prevalence is notable in numerous natural products, including many alkaloids, and it is a core structural component in a wide array of pharmacologically active agents. researchgate.net The significance of this ring system is enhanced by its non-planar, puckered nature, which allows for a three-dimensional exploration of chemical space—a desirable trait in drug discovery. bldpharm.comchemicalbook.com
Saturated heterocyclic systems like pyrrolidine offer greater structural diversity compared to their flat aromatic counterparts. bldpharm.com This complexity, arising from sp³-hybridized carbon atoms and the potential for multiple stereocenters, is crucial for the clinical success of new bioactive molecules. bldpharm.com Consequently, the pyrrolidine nucleus is one of the most utilized scaffolds in pharmaceutical science. bldpharm.com Beyond medicinal chemistry, pyrrolidine derivatives are widely employed as organocatalysts and as chiral controllers in asymmetric synthesis, underscoring their versatility and fundamental importance in creating stereochemically defined molecules. bldpharm.com
Structural and Stereochemical Considerations of Cyclohexyl Substitution within Pyrrolidine-2-carboxylic Acid Frameworks
The introduction of substituents onto the pyrrolidine-2-carboxylic acid framework profoundly influences its three-dimensional structure and, consequently, its chemical and biological properties. beilstein-journals.org The pyrrolidine ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. beilstein-journals.org The substitution pattern dictates the preferred conformation, a phenomenon critical for molecular recognition and interaction.
Specifically, substitution at the nitrogen atom (N-alkylation), as seen in 1-Cyclohexylpyrrolidine-2-carboxylic acid, introduces significant stereochemical consequences. The bulky cyclohexyl group can exert steric hindrance that influences two key conformational equilibria:
Ring Puckering: The substituent can favor either an endo or exo pucker of the ring, where a carbon atom is pushed out of the plane towards or away from the substituent at the C2 position (the carboxylic acid group). nih.gov
Cis-Trans Isomerization: The amide (or, more accurately, imide) bond between the nitrogen and the carbonyl carbon of an adjacent amino acid in a peptide chain can exist in either a cis or trans conformation. N-substitution can alter the energy barrier between these isomers and shift the equilibrium. nih.gov While the parent amino acid proline shows a notable population of the cis isomer, bulky N-substituents can further modulate this preference. nih.gov
Research Findings and Physicochemical Data
While this compound serves as an excellent model for studying the effects of bulky N-alkylation on the proline scaffold, specific, in-depth research focused exclusively on this compound is not extensively documented in peer-reviewed literature. However, the broader class of N-substituted proline analogues is a subject of considerable scientific interest. nih.govresearchgate.netenamine.net
Research on proline analogues is often geared towards their application as tools for studying cellular metabolism or for tuning the physicochemical and pharmaceutical properties of peptides. nih.govresearchgate.net The conformational constraints imposed by N-alkylation can be exploited to stabilize specific secondary structures in peptides, such as β-turns or polyproline helices, which are crucial for biological activity. researchgate.net The synthesis of such conformationally restricted analogues is a key strategy in modern peptidomimetic and drug design. researchgate.net
Below are the available physicochemical properties for this compound.
| Property | Value |
| CAS Number | 862902-34-9 |
| Molecular Formula | C₁₁H₁₉NO₂ |
| Molecular Weight | 197.27 g/mol |
| Structure | A pyrrolidine ring with a carboxylic acid group at position 2 and a cyclohexyl group attached to the nitrogen atom at position 1. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h9-10H,1-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWACWCKHYDLOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclohexylpyrrolidine 2 Carboxylic Acid
Stereoselective Synthesis Approaches for Chiral Induction
Stereoselective synthesis is paramount in producing 1-Cyclohexylpyrrolidine-2-carboxylic acid with a defined stereochemistry. This is achieved through various methods that introduce chirality in a controlled manner.
Chiral Auxiliary Strategies in Asymmetric Chemical Transformations
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.org These auxiliaries are themselves chiral and, once attached to the substrate molecule, create a chiral environment that directs subsequent reactions to occur from a less sterically hindered face, resulting in the desired stereoisomer. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
Common chiral auxiliaries used in asymmetric synthesis include oxazolidinones, camphor-derived auxiliaries, and certain amino alcohols. For instance, Evans' oxazolidinone auxiliaries are widely used to direct aldol (B89426) reactions, alkylations, and Diels-Alder reactions with high stereoselectivity. The choice of the auxiliary is critical and depends on the specific reaction and the desired stereochemical outcome.
In the context of synthesizing proline analogs, chiral auxiliaries can be used to control the stereochemistry at the α-carbon. For example, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been utilized as a chiral auxiliary for the synthesis of optically active amino acids. tcichemicals.com
Diastereoselective Control in Cyclohexylpyrrolidine-2-carboxylic Acid Formation
Diastereoselective synthesis aims to produce a specific diastereomer from a starting material that already contains a chiral center. In the formation of this compound, if a chiral precursor is used, the introduction of the cyclohexyl group or the formation of the pyrrolidine (B122466) ring can be controlled to favor one diastereomer over others.
One strategy involves the deprotonation and subsequent alkylation of a suitable precursor. The stereochemical outcome of such reactions can be highly selective, leading to the preferential formation of one diastereomer. rsc.org The choice of reagents and reaction conditions plays a crucial role in maximizing the diastereoselectivity of these transformations.
Enantioselective Pathways for Chiral Cyclohexylpyrrolidine-2-carboxylic Acid Synthesis
Enantioselective synthesis focuses on the formation of a specific enantiomer from an achiral starting material. This can be achieved using chiral catalysts or reagents that create a chiral environment for the reaction.
For the synthesis of chiral pyrrolidine derivatives, various enantioselective methods have been developed. These can include asymmetric hydrogenations, cycloadditions, and alkylations catalyzed by chiral transition metal complexes or organocatalysts. The development of highly efficient and enantioselective strategies is a significant area of research in organic synthesis. nih.gov
Key Reaction Pathways in Pyrrolidine-2-carboxylic Acid Formation
The formation of the pyrrolidine-2-carboxylic acid core is achieved through several key reaction pathways. These methods focus on constructing the five-membered ring, functionalizing it, and establishing the desired stereochemistry.
Anodic Oxidation Systems for Pyrrolidine Ring Functionalization
Electrochemical methods, particularly anodic oxidation, provide a powerful tool for the functionalization of the pyrrolidine ring. nih.gov A notable example is the Shono-type oxidation, which can convert functionalized pyrrolidines into valuable pyrrolidinones (lactams) under mild conditions. organic-chemistry.org This aminoxyl-mediated electrochemical approach is compatible with a wide range of functional groups and uses a cost-effective stainless-steel cathode, making it a scalable and sustainable alternative to traditional methods. organic-chemistry.org
Mechanistic studies suggest that these reactions may proceed through unique hemiaminal and aminoxyl intermediates. organic-chemistry.org The use of mediators like ketoABNO can enhance efficiency by lowering the required oxidation potential. organic-chemistry.org Anodic oxidation can also be applied in cyclization reactions to form the pyrrolidine ring itself, where a second oxidation step can be crucial for driving the reaction down a desired kinetic pathway. wustl.edu
| Method | Reagents/Conditions | Outcome | Application |
| Aminoxyl-mediated Shono-type Oxidation | Electrochemical cell, ketoABNO mediator | Conversion of pyrrolidines to pyrrolidinones | Introduction of a carbonyl group on the ring. organic-chemistry.org |
| Anodic Olefin Coupling | Anode, specific solvent/electrolyte | Intramolecular cyclization | Formation of the pyrrolidine ring from an acyclic precursor. wustl.edu |
| Azo-free Alcohol Amination | Anodic oxidation, PPh₃ | Intramolecular C-N bond formation | Synthesis of pyrrolidine motifs from amino alcohol substrates. nih.gov |
Michael Addition Reactions in Pyrrolidine-2-carboxylic Acid Synthesis
Michael addition, particularly the aza-Michael addition, is a cornerstone reaction for the synthesis of pyrrolidine derivatives. This reaction involves the addition of a nitrogen nucleophile (an amine) to an α,β-unsaturated carbonyl compound. frontiersin.org This process is often part of a cascade reaction where the initial addition is followed by an intramolecular cyclization to form the N-substituted pyrrolidine ring. frontiersin.orgnih.gov
This strategy is highly atom-economical and can be used to construct highly functionalized pyrrolidine-3-carboxylic acid derivatives. rsc.orgcore.ac.uk For instance, the reaction between itaconic acid and primary amines leads to N-substituted pyrrolidone carboxylic acids. frontiersin.org The reaction is versatile, and its efficiency allows for the creation of complex structures from relatively simple, often renewable, starting materials. nih.gov
Catalytic Hydrogenation for Stereochemical Control
Catalytic hydrogenation is a pivotal technique for controlling the stereochemistry of the pyrrolidine ring. When a precursor containing a double bond within the ring is hydrogenated, the hydrogen atoms typically add to the same face of the double bond (syn-addition), leading to a specific stereoisomer. For example, the catalytic hydrogenation of a double bond in a 2,3-dihydro-1H-pyrrole derivative using a palladium on carbon (Pd/C) catalyst can produce the corresponding pyrrolidine with a cis stereochemical configuration. google.com
The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. researchgate.net Heterogeneous catalysts, such as those based on rhenium supported on titanium dioxide (Re/TiO₂), are effective for the selective hydrogenation of carboxylic acid derivatives to alcohols without reducing other sensitive groups like aromatic rings. rsc.orgresearchgate.net This selectivity is crucial for producing functionalized pyrrolidine derivatives while preserving other parts of the molecule. The stereochemical course of the reaction can also be influenced by the presence of directing functional groups within the substrate that interact with the catalyst surface. researchgate.net
Alkylation Procedures for Nitrogen and Carbon Centers
Alkylation is the primary method for introducing substituents, such as the cyclohexyl group at the N-1 position, onto the pyrrolidine scaffold. N-alkylation is typically achieved by reacting the secondary amine of the pyrrolidine ring with an alkylating agent. google.com Similarly, alkyl groups can be introduced at carbon centers (C-alkylation) by first generating an enolate from a suitable precursor, which then reacts with an alkyl halide. nih.gov
The choice of alkylating reagent is broad and includes compounds like iodomethane, bromoethane, and various sulfates and sulfonates. google.com For C-alkylation, stereocontrol can be achieved by using chiral auxiliaries, such as pseudoephedrine amides, which direct the incoming alkyl group to a specific face of the enolate, allowing for the construction of quaternary carbon centers with high diastereoselectivity. nih.gov
Ring-Closing Reactions for Pyrrolidine Core Formation
The formation of the five-membered pyrrolidine core is often accomplished through various ring-closing reactions. These intramolecular cyclizations are essential for building the fundamental heterocyclic structure. frontiersin.orgnih.gov
One powerful method is the ring-closing enyne metathesis (RCEM), which uses ruthenium catalysts (e.g., Grubbs catalysts) to form pyrrolidine derivatives from acyclic enyne substrates under mild conditions. organic-chemistry.org Other strategies include intramolecular C-H amination, where a C-H bond is functionalized to form a C-N bond, effectively closing the ring. This can be achieved using iron catalysts or under transition-metal-free conditions with reagents like molecular iodine. organic-chemistry.org Additionally, a domino ring-opening/ring-closing hydroamination process catalyzed by gold(I) can produce pyrrolidines from methylenecyclopropanes and sulfonamides. organic-chemistry.org A recently developed method involves the photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives, offering a novel route from abundant starting materials. researchgate.net
Derivatization Techniques for Synthetic Intermediates and Analytical Purposes
The functional groups of this compound, namely the secondary amine within the pyrrolidine ring and the carboxylic acid moiety, offer versatile handles for chemical modification. These derivatization techniques are crucial for creating synthetic intermediates for more complex molecules and for preparing derivatives suitable for analytical purposes such as chromatography and mass spectrometry.
Esterification Reactions for Carboxylic Acid Modification
The conversion of the carboxylic acid group to an ester is a fundamental derivatization strategy. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction toward the formation of the ester, the alcohol is typically used in a large excess, and water, a byproduct of the reaction, may be removed as it forms. masterorganicchemistry.comcerritos.edu The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the alcohol. masterorganicchemistry.comcerritos.eduyoutube.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.comyoutube.com
This reaction is broadly applicable, allowing for the synthesis of a wide array of esters from this compound by simply varying the alcohol used. These ester derivatives often exhibit increased volatility and are more amenable to analysis by gas chromatography.
| Reactant Alcohol | Chemical Formula | Resulting Ester Name | Ester Structure |
|---|---|---|---|
| Methanol | CH₃OH | Methyl 1-cyclohexylpyrrolidine-2-carboxylate | C₁₂H₂₁NO₂ |
| Ethanol | C₂H₅OH | Ethyl 1-cyclohexylpyrrolidine-2-carboxylate | C₁₃H₂₃NO₂ |
| Propanol | C₃H₇OH | Propyl 1-cyclohexylpyrrolidine-2-carboxylate | C₁₄H₂₅NO₂ |
| Isopropanol | (CH₃)₂CHOH | Isopropyl 1-cyclohexylpyrrolidine-2-carboxylate | C₁₄H₂₅NO₂ |
| Benzyl alcohol | C₇H₈O | Benzyl 1-cyclohexylpyrrolidine-2-carboxylate | C₁₈H₂₅NO₂ |
Amide Formation from the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be readily converted into a wide range of amides through reaction with primary or secondary amines. researchgate.net A common laboratory method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the reaction. aklectures.comyoutube.com DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. youtube.com This process forms a stable amide bond and dicyclohexylurea as a byproduct.
Another approach involves first converting the carboxylic acid into an ammonium (B1175870) salt by reacting it with an amine, such as by adding ammonium carbonate. libretexts.org This salt is then heated, causing it to dehydrate and form the corresponding primary amide. libretexts.org These methods allow for the synthesis of a diverse library of amide derivatives, which are important in medicinal chemistry and materials science.
| Reactant Amine | Chemical Formula | Resulting Amide Name | Amide Structure |
|---|---|---|---|
| Ammonia | NH₃ | 1-Cyclohexylpyrrolidine-2-carboxamide | C₁₁H₂₀N₂O |
| Methylamine | CH₃NH₂ | 1-Cyclohexyl-N-methylpyrrolidine-2-carboxamide | C₁₂H₂₂N₂O |
| Aniline | C₆H₅NH₂ | 1-Cyclohexyl-N-phenylpyrrolidine-2-carboxamide | C₁₇H₂₄N₂O |
| Piperidine (B6355638) | C₅H₁₁N | (1-Cyclohexylpyrrolidin-2-yl)(piperidin-1-yl)methanone | C₁₆H₂₈N₂O |
| Hydroxylamine | NH₂OH | 1-Cyclohexyl-N-hydroxypyrrolidine-2-carboxamide | C₁₁H₂₀N₂O₂ |
Formation of Nitrogen-Containing Heterocyclic Derivatives
The carboxylic acid functional group serves as a key starting point for the synthesis of more complex nitrogen-containing heterocyclic structures. dnu.dp.ua Nearly 60% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting the importance of these scaffolds in medicinal chemistry. dnu.dp.ua By reacting this compound with bifunctional reagents, new rings can be fused or appended to the core structure.
For instance, a condensation reaction with o-phenylenediamine can lead to the formation of a benzimidazole derivative. In this reaction, the carboxylic acid would first form an amide bond with one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring. Similarly, reactions with other bifunctional nucleophiles can be envisioned to create a variety of heterocyclic systems, significantly expanding the chemical space accessible from this starting material.
| Bifunctional Reactant | Resulting Heterocyclic Class | Potential Application/Significance |
|---|---|---|
| o-Phenylenediamine | Benzimidazole | Common scaffold in pharmaceuticals (e.g., anthelmintics). researchgate.net |
| Ethanolamine | Oxazoline | Used in the synthesis of chiral ligands and auxiliaries. |
| Hydrazine | Oxadiazole | Present in various pharmaceutical drugs. researchgate.net |
| Thiosemicarbazide | Thiadiazole | Known for a range of biological activities. researchgate.net |
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is aimed at reducing the environmental impact of chemical processes. This involves minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient methods.
Exploration of Solvent-Free Reaction Conditions
Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying product purification. researchgate.net For the derivatization of this compound, solvent-free conditions can be explored for reactions like amide formation. For example, the direct reaction of the carboxylic acid with an amine can be achieved by heating the neat mixture, sometimes under infrared irradiation, to drive the condensation reaction. researchgate.net This method is a clean procedure that generates few by-products. researchgate.net
Ionic liquids, such as L-pyrrolidine-2-carboxylic acid sulfate, have also been used as catalysts in solvent-free protocols for synthesizing various heterocyclic compounds, offering high yields and cleaner reaction profiles. researchgate.net Similarly, the synthesis of certain heterocyclic structures, such as bicyclic 2-pyridones, has been successfully achieved under solvent-free and catalyst-free conditions, presenting a promising avenue for greener synthetic routes. rsc.org
Development of Environmentally Benign Catalytic Systems
Replacing hazardous and corrosive catalysts with environmentally benign alternatives is a core tenet of green chemistry. In the context of esterifying this compound, traditional mineral acids like sulfuric acid can be substituted with solid acid catalysts. nih.gov
These heterogeneous catalysts, which include materials like zeolites, clays (e.g., K-10 montmorillonite), sulfated zirconia, and heteropoly acids, offer several advantages. nih.gov They are typically less corrosive, easier to handle, and can be readily separated from the reaction mixture by simple filtration and subsequently reused, which reduces waste and cost. nih.gov Furthermore, deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea), can serve as both the solvent and catalyst for reactions like N-alkylation and acylation, providing a greener alternative to volatile organic solvents. researchgate.net These systems are often biodegradable, have low vapor pressure, and can be easily recovered and reused. researchgate.net
| Green Catalyst Type | Example | Potential Application in Synthesis | Advantages |
|---|---|---|---|
| Solid Acid Catalyst | Zeolites, K-10 Montmorillonite Clay | Esterification of the carboxylic acid group. | Reusable, non-corrosive, easy separation. nih.gov |
| Heteropoly Acids (HPAs) | H₃PMo₁₂O₄₀ on a support | Acid-catalyzed esterification and other condensations. | High activity, selectivity, and recyclability. researchgate.net |
| Deep Eutectic Solvents (DES) | Choline chloride:Urea (B33335) | As a medium/catalyst for N-acylation or alkylation. | Low cost, biodegradable, low volatility, reusable. researchgate.net |
| Ionic Liquids | L-pyrrolidine-2-carboxylic acid sulfate | Catalyst for condensation reactions. | Environmentally friendly, efficient, reusable. researchgate.net |
Chemical Reactivity and Transformations of 1 Cyclohexylpyrrolidine 2 Carboxylic Acid Derivatives
Reactivity Profile of the Pyrrolidine (B122466) Nitrogen Atom
The nitrogen atom within the pyrrolidine ring of 1-Cyclohexylpyrrolidine-2-carboxylic acid and its derivatives is a secondary amine, which defines its fundamental chemical character. As a cyclic secondary amine, it is basic and nucleophilic. wikipedia.orgchemicalbook.com The lone pair of electrons on the nitrogen atom makes it susceptible to reactions with electrophiles.
The basicity of the pyrrolidine nitrogen is a key characteristic. nih.gov The conjugate acid of pyrrolidine has a pKa of 11.27. chemicalbook.com This basicity can be influenced by substituents on the pyrrolidine ring. For instance, electron-withdrawing groups can decrease the basicity, while electron-donating groups can enhance it.
Due to its nucleophilicity, the pyrrolidine nitrogen readily participates in various chemical transformations. nih.gov Common reactions involving the pyrrolidine nitrogen include:
Alkylation: Reaction with alkyl halides to form N-alkylated products.
Acylation: Reaction with acyl chlorides or anhydrides to yield N-acyl derivatives.
Reaction with Ketones: Formation of enamines when reacted with cyclic ketones. chemicalbook.com
The steric hindrance imposed by the adjacent cyclohexyl and carboxylic acid groups can influence the rate and outcome of these reactions.
Table 1: Representative Reactions of the Pyrrolidine Nitrogen
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Alkylation | Alkyl Halide (R-X) | N-Alkyl-1-cyclohexylpyrrolidine-2-carboxylate |
| Acylation | Acyl Halide (RCOCl) | N-Acyl-1-cyclohexylpyrrolidine-2-carboxylate |
| Michael Addition | α,β-Unsaturated Carbonyl | N-(3-oxalkyl)-1-cyclohexylpyrrolidine-2-carboxylate |
Chemical Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and in the context of this compound, it serves as a handle for a wide array of transformations. msu.edu The reactivity of the carboxylic acid is centered around the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton.
Key transformations of the carboxylic acid moiety include:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters. This is a common strategy for protecting the carboxylic acid or for modifying the pharmacokinetic properties of a drug molecule. msu.edu
Amide Formation: Coupling with amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), to produce amides. This reaction is fundamental in peptide synthesis. nih.gov
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). msu.edu
Salt Formation: As an acid, it readily reacts with bases to form carboxylate salts. msu.edu
The relative reactivity of carboxylic acid derivatives follows a general trend, with acyl chlorides being the most reactive and amides being the least. msu.edu This hierarchy is important when planning synthetic routes involving these intermediates.
Table 2: Common Transformations of the Carboxylic Acid Group
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Esterification | Alcohol (R'OH), Acid Catalyst | Ester (-COOR') |
| Amide Formation | Amine (R'NH₂), Coupling Agent | Amide (-CONHR') |
| Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) |
| Salt Formation | Base (e.g., NaOH) | Carboxylate Salt (-COO⁻Na⁺) |
Modifications and Reactivity of the Cyclohexyl Substituent
Potential reactions involving the cyclohexyl group include:
Oxidation: Strong oxidizing agents can potentially oxidize the C-H bonds of the cyclohexyl ring to introduce hydroxyl or carbonyl functionalities. However, achieving selectivity can be challenging due to the presence of multiple reactive sites in the molecule.
Halogenation: Free-radical halogenation can introduce halogen atoms onto the cyclohexyl ring, which can then serve as handles for further functionalization.
The conformational flexibility of the cyclohexyl ring (chair and boat conformations) can also play a role in the stereochemical outcome of reactions on the pyrrolidine ring.
Selective Chemical Transformations and Regiochemical Control
Achieving selective chemical transformations is a key challenge in the synthesis of complex molecules derived from this compound. Regiochemical control refers to the ability to direct a reaction to a specific site within the molecule when multiple reactive sites are present.
Strategies for achieving regioselectivity include:
Protecting Groups: The carboxylic acid and the pyrrolidine nitrogen can be protected with appropriate protecting groups to prevent them from reacting while transformations are carried out on other parts of the molecule.
Catalyst Control: The choice of catalyst can influence the regioselectivity of a reaction. For example, in the functionalization of the pyrrolidine ring, different metal catalysts can direct the reaction to different positions. organic-chemistry.org
Stereoelectronic Effects: The inherent electronic and steric properties of the molecule can direct incoming reagents to a specific site. The bulky cyclohexyl group, for instance, can sterically hinder one face of the pyrrolidine ring, leading to stereoselective reactions.
The development of stereoselective synthesis methods is crucial for producing enantiomerically pure pyrrolidine-containing compounds, as different stereoisomers can have vastly different biological activities. mdpi.com This often involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of reactions. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for 1 Cyclohexylpyrrolidine 2 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Cyclohexylpyrrolidine-2-carboxylic acid and its analogues. wpmucdn.comslideshare.net Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecule's connectivity and stereochemistry can be assembled.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment of each proton. For this compound, distinct signals would be expected for the protons on the cyclohexyl ring, the pyrrolidine (B122466) ring, and the acidic proton of the carboxyl group. The chemical shift (δ) of the acidic proton is typically broad and found significantly downfield. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing in the 170-180 ppm region. youtube.com
2D NMR Experiments: For more complex derivatives, 2D NMR is crucial for assigning specific signals and confirming the molecular skeleton. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to map out the spin systems within the cyclohexyl and pyrrolidine rings. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous assignment of ¹H-¹³C one-bond connections. wpmucdn.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for connecting the distinct structural fragments, such as linking the cyclohexyl ring to the nitrogen of the pyrrolidine ring and confirming the position of the carboxylic acid group. core.ac.ukmdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information for determining the relative stereochemistry of the molecule, such as the orientation of the cyclohexyl group relative to the pyrrolidine ring.
Table 1: Predicted NMR Data for this compound
| Technique | Observed Correlation | Structural Information Gained |
|---|---|---|
| ¹H NMR | Chemical shifts, integration, and multiplicity | Identifies types and number of protons (aliphatic, methine, acidic). |
| ¹³C NMR | Chemical shifts of unique carbons | Confirms carbon skeleton, identifies carbonyl carbon (~170-180 ppm). youtube.com |
| COSY | ¹H-¹H correlations through bonds | Establishes proton connectivity within the cyclohexyl and pyrrolidine rings. |
| HSQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons. wpmucdn.com |
| HMBC | ¹H-¹³C two- and three-bond correlations | Connects molecular fragments (e.g., cyclohexyl to pyrrolidine). core.ac.uk |
Mass Spectrometry (MS) Applications in Characterization and Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and its derivatives. It is often coupled with chromatographic methods for the analysis of complex mixtures.
LC-MS is a preferred method for the analysis of non-volatile compounds like carboxylic acids in various matrices. nih.gov The separation is typically achieved using reversed-phase liquid chromatography (RP-LC). Due to the polarity of the carboxylic acid group, derivatization is sometimes employed to improve chromatographic retention and enhance ionization efficiency for mass spectrometric detection. nih.gov Common derivatization agents for carboxylic acids include 3-nitrophenylhydrazine (B1228671) (3-NPH). researchgate.net Alternatively, chromatographic conditions can be optimized, for instance by using an acidic mobile phase to suppress the ionization of the carboxyl group and improve peak shape. Hydrophilic interaction liquid chromatography (HILIC) is another option for analyzing polar compounds. nih.gov
Table 2: Typical LC-MS Methodologies for Carboxylic Acid Analysis
| Chromatography Mode | Stationary Phase Example | Mobile Phase Example | Detection Mode |
|---|---|---|---|
| Reversed-Phase (RP-LC) | C18 | Water/Acetonitrile (B52724) with 0.1% Formic Acid | Positive or Negative ESI-MS |
| Hydrophilic Interaction (HILIC) | Amide, Silica | Acetonitrile/Water with Ammonium (B1175870) Acetate (B1210297) | Positive or Negative ESI-MS |
| Ion-Exchange (IEC) | Anion Exchange Resin | Aqueous buffer gradient | Negative ESI-MS |
GC-MS is a high-resolution separation and detection technique suitable for volatile and thermally stable compounds. Carboxylic acids like this compound are non-volatile due to their polarity and hydrogen-bonding capabilities. Therefore, derivatization is required to convert the carboxylic acid into a more volatile ester derivative prior to GC-MS analysis. dss.go.th This process not only increases volatility but can also improve chromatographic properties and mass spectral characteristics. The resulting derivatives can then be separated on a capillary GC column and identified by their characteristic mass spectra. researchgate.net
Table 3: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids
| Reagent | Derivative Formed | Key Advantage |
|---|---|---|
| Diazomethane | Methyl ester | Simple and effective |
| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | Excellent for electron capture detection. dss.go.th |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Common for hydroxyl and carboxyl groups |
| Diphenyl diazomethane | Diphenyl methyl ester | Enables rapid derivatization. nih.govyorku.ca |
Tandem mass spectrometry (MS/MS) is a critical tool for structural confirmation. In an MS/MS experiment, the protonated or deprotonated molecular ion ([M+H]⁺ or [M-H]⁻) of this compound is selected and subjected to collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
For this compound, predictable fragmentation pathways include the neutral loss of water (-18 Da) and carbon dioxide (-44 Da) from the carboxylic acid group. cam.ac.uk Other significant fragments would likely arise from the cleavage of the bond between the two ring systems or the fragmentation of the pyrrolidine or cyclohexyl rings themselves. wvu.edu For example, the loss of the pyrrolidine neutral (71 Da) from some derivatives is a known fragmentation pathway. wvu.edu Analyzing these fragments allows for detailed structural verification.
X-ray Diffraction (XRD) for Solid-State Structural Confirmation
X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional structure of a compound in its solid, crystalline state. mdpi.com If a suitable single crystal of this compound can be grown, single-crystal XRD (SCXRD) analysis can provide definitive information on bond lengths, bond angles, and torsional angles. researchgate.net
Furthermore, SCXRD reveals the packing of molecules within the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds formed by the carboxylic acid groups. mdpi.com Powder X-ray diffraction (PXRD) is used on microcrystalline samples to identify the crystalline phase, assess purity, and characterize different polymorphic forms, which can have different physical properties. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. bellevuecollege.edu The IR spectrum of this compound is dominated by absorptions characteristic of its carboxylic acid and alkane moieties. utdallas.edu
The most distinct features are associated with the carboxyl group:
O–H Stretch: A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded O-H stretch in carboxylic acid dimers. echemi.comlibretexts.org
C=O Stretch: A sharp and very intense absorption appears around 1700–1725 cm⁻¹, corresponding to the carbonyl stretch. echemi.componder.ing
C–O Stretch: An absorption in the 1210-1320 cm⁻¹ range is also present, corresponding to the C-O single bond stretch. libretexts.org
Additionally, C-H stretching vibrations from the cyclohexyl and pyrrolidine rings will be observed as strong bands in the 2850–2970 cm⁻¹ region. ponder.ing
Table 4: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Appearance |
|---|---|---|---|
| 2850–2970 | C-H Stretch | Alkyl (Cyclohexyl, Pyrrolidine) | Strong, sharp |
| 2500–3300 | O-H Stretch | Carboxylic Acid | Very broad, strong |
| 1700–1725 | C=O Stretch | Carboxylic Acid | Strong, sharp |
| 1210–1320 | C-O Stretch | Carboxylic Acid | Medium |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the quality control and stereochemical analysis of this compound and its derivatives. Its high resolution and sensitivity enable both the accurate determination of chemical purity by separating the main compound from any impurities and the challenging task of resolving enantiomers.
Purity Assessment using Reversed-Phase HPLC
The purity of this compound is critical for its application and is typically assessed using reversed-phase HPLC (RP-HPLC). This method separates compounds based on their hydrophobicity. Since this compound itself lacks a strong chromophore for standard UV detection, derivatization is a common strategy to enhance its detectability. nih.govnih.gov
A general approach for the purity analysis involves a standard C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of impurities with a wide range of polarities.
Detailed Research Findings:
Research on analogous N-substituted and cyclic amino acids demonstrates the effectiveness of RP-HPLC for purity profiling. nih.govnih.gov For instance, a validated method for a recombinant protein involved o-phthalaldehyde (B127526) (OPA) derivatization followed by RP-HPLC analysis, which allowed for precise quantification and purity checks. nih.gov Similarly, methods for other carboxylic acids often utilize pre-column derivatization to attach a UV-active or fluorescent tag, thereby increasing the sensitivity and selectivity of the analysis. nih.govnih.gov
The following interactive data table outlines a typical set of HPLC conditions for the purity assessment of a derivatized form of this compound.
Table 1: Representative HPLC Conditions for Purity Assessment of Derivatized this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M Sodium Acetate buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (assuming a suitable UV-active derivatizing agent is used) |
| Injection Volume | 10 µL |
Enantiomeric Separation by Indirect Chiral HPLC
Due to the chiral center at the C-2 position of the pyrrolidine ring, this compound exists as a pair of enantiomers. Distinguishing between these enantiomers is crucial, as they can exhibit different biological activities. Enantiomeric separation can be achieved through either direct or indirect HPLC methods. The indirect approach, which involves derivatization with a chiral reagent to form diastereomers, is a robust and widely used technique. These resulting diastereomers possess different physical properties and can be separated on a standard achiral stationary phase. researchgate.net
A highly effective chiral derivatizing agent for proline analogues is (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE). This reagent reacts with the secondary amine of the pyrrolidine ring to form stable diastereomeric derivatives that are readily separable by RP-HPLC. researchgate.net
Detailed Research Findings:
Studies on a-substituted proline analogues have successfully employed (S)-NIFE for enantiomeric resolution. The derivatization reaction is typically carried out under mild conditions, and the resulting diastereomers are then analyzed on a C18 column using a gradient elution with a mobile phase of acetonitrile and an aqueous buffer. This method has demonstrated baseline separation for a variety of proline derivatives, allowing for the accurate determination of enantiomeric purity. researchgate.net The elution order of the diastereomers can be determined by analyzing an enantiopure sample.
The interactive data table below provides an example of the HPLC conditions used for the separation of (S)-NIFE diastereomers of this compound.
Table 2: HPLC Conditions for Enantiomeric Separation of this compound via (S)-NIFE Derivatization
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 40 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
Conformational Analysis and Stereochemical Control in 1 Cyclohexylpyrrolidine 2 Carboxylic Acid Structures
Chirality and Stereoisomerism in Cyclohexylpyrrolidine-2-carboxylic Acid
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. minia.edu.egiosrjournals.org This phenomenon is fundamental to the structure of 1-Cyclohexylpyrrolidine-2-carboxylic acid.
The primary source of stereoisomerism in this molecule is the presence of chiral centers. A chiral center is typically a carbon atom bonded to four different groups, resulting in a molecule that is non-superimposable on its mirror image. minia.edu.eg In this compound, the carbon at position 2 (C2), to which the carboxylic acid group is attached, is a chiral center. Its configuration can be designated as either R or S.
Furthermore, the carbon at position 5 (C5) can also be a chiral center, depending on the substitution pattern. The presence of multiple chiral centers gives rise to different types of stereoisomers: enantiomers and diastereomers.
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For a molecule with one chiral center, it can exist as a pair of enantiomers. minia.edu.eg
Diastereomers are stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more chiral centers, and at least one, but not all, of the centers have different configurations compared to another stereoisomer. libretexts.org
For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2n. iosrjournals.orgucsb.edu Therefore, this compound, with at least two potential stereogenic centers (C2 and C5), can exist as multiple distinct stereoisomers, each with unique spatial arrangements and potentially different biological activities.
Stereoisomer Relationships
| Isomer Type | Definition | Relationship to Mirror Image | Number of Chiral Centers |
|---|---|---|---|
| Enantiomers | Stereoisomers that are non-superimposable mirror images. minia.edu.eg | Is the mirror image | One or more |
| Diastereomers | Stereoisomers that are not mirror images of each other. libretexts.org | Is not the mirror image | Two or more |
Influence of Cyclohexylpyrrolidine-2-carboxylic Acid on Peptide Bond Conformations (cis/trans Isomerism)
When incorporated into a peptide chain, the amide bond preceding a proline or its derivative (the Xaa-Pro bond) is unique. Unlike most other peptide bonds, which strongly prefer a trans conformation, the Xaa-Pro bond has a significantly lower energy difference between the cis and trans isomers. nih.govsigmaaldrich.com This is due to the steric constraints imposed by proline's cyclic side chain. rsc.org Consequently, both cis and trans conformers can be populated in solution, a phenomenon critical to protein folding and function. sigmaaldrich.comnih.gov
The N-substituent of the pyrrolidine (B122466) ring directly influences this cis/trans equilibrium. In this compound, the bulky cyclohexyl group attached to the nitrogen atom introduces significant steric hindrance. This bulkiness can further modulate the relative energies of the cis and trans states. Depending on the specific stereochemistry of the molecule, the cyclohexyl group can create a steric clash with the preceding amino acid's side chain in one conformation, thereby favoring the other. This allows the cyclohexyl group to act as a conformational control element, potentially biasing the peptide bond towards either a predominantly cis or trans state, which in turn dictates the local peptide backbone structure. The isomerization between these states is often a rate-determining step in the complex process of protein folding. rsc.orgnih.gov
Strategies for Conformational Locking with Substituted Pyrrolidine Derivatives
The five-membered pyrrolidine ring of proline is not planar and exists in two predominant puckered conformations, known as Cγ-endo (down) and Cγ-exo (up). acs.org The equilibrium between these two puckers is a key determinant of the local peptide conformation. Strategically placing substituents on the pyrrolidine ring can "lock" it into one preferred pucker, thereby reducing the conformational flexibility of the peptide backbone. acs.orgnih.gov
This "conformational locking" is a powerful strategy in peptide design and the development of peptidomimetics. electrochem.org The choice and position of the substituent dictate the resulting ring pucker through steric and stereoelectronic effects.
Steric Effects : Bulky substituents, like the tert-butyl group, tend to occupy a pseudoequatorial position to minimize steric strain. This preference can force the ring into a specific pucker. For example, a trans-4-tert-butyl group on an L-proline derivative strongly favors an endo pucker, while a cis-4-tert-butyl group favors an exo pucker. acs.orgnih.gov The cyclohexyl group in this compound would similarly exert a strong steric influence on the ring's conformation.
Stereoelectronic Effects : Electronegative substituents, such as fluorine or a hydroxyl group, can influence the ring pucker through stereoelectronic effects like hyperconjugation. The orientation of these substituents (cis or trans) relative to the carboxamide group determines the favored conformation. For instance, a trans-4-hydroxy group favors an exo pucker, which is crucial in the structure of collagen, while a cis-substituent with high electronegativity tends to increase endo puckering. nih.gov
By controlling the ring pucker, these substituted derivatives can stabilize specific secondary structures like β-turns and polyproline helices, making them invaluable tools for designing peptides with predefined three-dimensional structures. nih.govnih.gov
Influence of Pyrrolidine Substituents on Ring Pucker
| Substituent Type | Position & Orientation | Favored Pucker | Primary Effect |
|---|---|---|---|
| Bulky Alkyl (e.g., tert-butyl) | cis-4- | exo acs.orgnih.gov | Steric |
| Bulky Alkyl (e.g., tert-butyl) | trans-4- | endo acs.orgnih.gov | Steric |
| Electronegative (e.g., -OH, -F) | cis-4- | endo nih.gov | Stereoelectronic |
| Electronegative (e.g., -OH, -F) | trans-4- | exo nih.govresearchgate.net | Stereoelectronic |
Computational Chemistry Studies on 1 Cyclohexylpyrrolidine 2 Carboxylic Acid and Analogues
Molecular Modeling for Conformational Landscape Analysis
The pyrrolidine (B122466) ring is not planar and typically adopts puckered conformations, most commonly the "envelope" and "twist" forms, to relieve ring strain. Similarly, the cyclohexane ring predominantly exists in a stable "chair" conformation, though "boat" and "twist-boat" conformations are also possible at higher energies. The interconnection of these two rings and the presence of the carboxylic acid substituent lead to a complex potential energy surface with multiple local energy minima.
Molecular mechanics calculations are employed to explore this conformational landscape. nih.gov By systematically rotating the rotatable bonds (dihedral driver calculations) and performing energy minimizations, a set of stable conformers can be identified. nih.govdrugdesign.org The relative energies of these conformers determine their population at a given temperature. For instance, in related substituted tetrahydroisoquinolines, energy minima were found at specific torsion angles, with the heterocyclic ring favoring a half-chair conformation where bulky substituents occupy pseudo-equatorial positions to minimize steric hindrance. nih.gov In the case of 1-Cyclohexylpyrrolidine-2-carboxylic acid, the chair conformation of the cyclohexane ring is expected to be the most stable, while the pyrrolidine ring will adopt a conformation that minimizes steric clashes between the cyclohexyl group and the carboxylic acid. The carboxylic acid group itself has preferred syn and anti conformations, with the syn arrangement generally being more stable in the gas phase, though solvation can favor the anti form. nih.gov
Table 1: Hypothetical Relative Energies of Key Conformers of this compound This table is illustrative, based on general principles of conformational analysis. Actual values would require specific calculations.
| Conformer Description | Cyclohexane Conformation | Pyrrolidine Conformation | Relative Energy (kcal/mol) |
|---|---|---|---|
| Chair-Envelope (Equatorial) | Chair | Envelope | 0.00 (Global Minimum) |
| Chair-Twist (Equatorial) | Chair | Twist | 0.5 - 1.5 |
| Boat-Envelope (Equatorial) | Boat | Envelope | 5.0 - 7.0 |
| Chair-Envelope (Axial) | Chair | Envelope | > 7.0 (High steric strain) |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule, which is fundamental to understanding its reactivity. nih.gov These calculations can determine a variety of electronic properties, including the distribution of electron density, the energies of molecular orbitals, and electrostatic potential maps.
For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.
Calculations on analogous molecules, such as thienopyrrole carboxylic acid esters, have shown that electronic factors significantly influence the selectivity of chemical reactions. researchgate.net An analysis of the molecular electrostatic potential (MEP) map for this compound would reveal the regions of positive and negative charge. The electronegative oxygen atoms of the carboxylic acid group would be expected to be regions of negative potential (red/yellow), making them susceptible to electrophilic attack and key sites for hydrogen bonding. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would be a region of positive potential (blue), indicating its acidic nature.
These computational methods allow for the prediction of sites for electrophilic and nucleophilic attack, helping to explain or predict the molecule's behavior in chemical reactions. researchgate.net
Table 2: Predicted Electronic Properties of this compound from DFT Calculations This table presents typical data obtained from quantum chemical calculations. The values are representative.
| Property | Calculated Value |
|---|---|
| Energy of HOMO | -6.8 eV |
| Energy of LUMO | -0.5 eV |
| HOMO-LUMO Gap (ΔE) | 6.3 eV |
| Dipole Moment | 2.5 D |
| Electron Affinity | 0.4 eV |
| Ionization Potential | 6.7 eV |
Intermolecular Interaction Analysis via Hirshfeld Surface Methodology
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net This technique maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
The analysis generates a three-dimensional surface colored according to a normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction. mdpi.com Red spots on the dnorm surface indicate shorter-than-van-der-Waals contacts, typically corresponding to strong interactions like hydrogen bonds. nih.gov Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.
Table 3: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound This table is illustrative, based on typical findings for organic molecules containing carboxylic acid and aliphatic rings.
| Interaction Type (Atom···Atom) | Percentage Contribution (%) | Description |
|---|---|---|
| H···H | ~ 50 - 60% | van der Waals forces, dominant due to aliphatic rings. |
| O···H / H···O | ~ 25 - 35% | Represents strong hydrogen bonding from the carboxylic acid group. |
| C···H / H···C | ~ 5 - 10% | Weaker C-H···O or C-H···π interactions. |
| O···C / C···O | ~ 1 - 3% | Minor contacts involving carbonyl and carbon atoms. |
| O···O | ~ 1 - 2% | Close packing interactions between oxygen atoms. |
Applications of 1 Cyclohexylpyrrolidine 2 Carboxylic Acid in Advanced Organic Synthesis
As a Chiral Building Block in Enantioselective Synthesis
1-Cyclohexylpyrrolidine-2-carboxylic acid is a valuable chiral building block in enantioselective synthesis. Chiral pyrrolidines are among the most common heterocyclic motifs in biologically active compounds and serve as crucial starting materials in organic synthesis. nih.gov The inherent chirality and conformational rigidity of the pyrrolidine (B122466) ring make it a privileged scaffold for constructing stereochemically complex molecules.
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. Compounds like (2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, a closely related structure, are utilized as chiral auxiliaries. chemimpex.com In this role, the chiral scaffold directs the stereochemical course of a reaction, allowing for the creation of new stereocenters with high fidelity. chemimpex.com After the desired transformation, the auxiliary can be cleaved from the molecule. The presence of the cyclohexyl group enhances lipophilicity, which can be advantageous for solubility in organic solvents used during synthesis. chemimpex.com The development of synthetic methods to access such enantioenriched pyrrolidines is an active area of research, providing essential tools for the creation of novel pharmaceutical agents. nih.gov
Role in Peptide Chemistry and Peptide-Based Research
The incorporation of proline analogues is a widely used strategy in peptide design to modulate structure, stability, and biological function. acs.orgenamine.net this compound, as an N-alkylated proline analogue, offers distinct advantages in peptide chemistry.
This compound can be incorporated into peptide chains using Solid-Phase Peptide Synthesis (SPPS). chemimpex.com SPPS is a cornerstone of peptide chemistry that allows for the sequential addition of amino acids to a growing chain anchored to a solid support. luxembourg-bio.com However, the integration of N-alkylated amino acids like N-cyclohexyl proline presents unique challenges. nih.gov
The secondary amine of N-alkylated residues is sterically hindered, which can significantly slow the rate of peptide bond formation compared to standard proteinogenic amino acids. nih.govnih.gov This reduced reactivity necessitates modified coupling protocols to achieve efficient and complete reactions. Research has shown that while standard amino acids couple relatively quickly, N-alkylated residues can slow the peptidyl transfer step dramatically. nih.govnih.gov To overcome this, chemists often employ stronger coupling reagents, higher temperatures, or extended reaction times.
| Parameter | Standard Amino Acids (e.g., Alanine) | Hindered N-Alkyl Amino Acids (e.g., N-Cyclohexyl Proline) |
|---|---|---|
| Coupling Reagents | HBTU, HATU, DIC/Oxyma | HATU, COMU, or specialized high-efficiency reagents |
| Reaction Time | 30-60 minutes | 2-24 hours |
| Temperature | Room Temperature | Room Temperature to Elevated (50-75 °C) |
| Equivalents of Reagents | 2-4 equivalents | 4-5 equivalents or higher |
Proline is unique among the 20 proteinogenic amino acids because its side chain forms a cyclic structure with the backbone amine. nih.gov This ring structure severely restricts the backbone dihedral angle phi (φ) to values around -60°, significantly reducing the conformational flexibility of the peptide chain. core.ac.ukyoutube.com The incorporation of this compound imposes even more severe steric constraints.
The bulky N-cyclohexyl group further limits backbone rotation and influences the equilibrium between the cis and trans conformations of the preceding peptide bond. nih.gov While most peptide bonds strongly prefer the trans isomer, the bond preceding a proline has a notable propensity for the cis form. nih.gov The N-cyclohexyl substituent can be used to favor one isomer over the other, effectively acting as a "molecular switch" or inducing a permanent kink in the peptide backbone. nih.gov This ability to enforce specific secondary structures, such as β-turns, is critical in the design of peptide mimics and pharmacologically active peptides where a precise three-dimensional structure is required for target binding. nih.gov
The modification of peptides with non-natural amino acids is a key strategy for improving their therapeutic properties. nih.goveurekaselect.com Incorporating this compound can profoundly impact a peptide's bioactivity and pharmacokinetic profile.
During SPPS, growing peptide chains, particularly those with hydrophobic sequences, can aggregate via intermolecular hydrogen bonding, forming β-sheet-like structures. bohrium.com This aggregation can lead to incomplete reactions and significantly reduced synthesis yields, a problem known as "difficult sequences". luxembourg-bio.combohrium.com
To mitigate this, specialized building blocks known as pseudoprolines are often incorporated. bohrium.com These are typically dipeptides derived from serine or threonine that form a temporary oxazolidine (B1195125) ring, mimicking the structure of proline. luxembourg-bio.com The proline-like kink they introduce into the peptide backbone disrupts the formation of stable secondary structures, preventing aggregation and improving solvation of the peptide chain. bohrium.com
While this compound is not a traditional pseudoproline, its incorporation achieves a similar outcome. As a proline analogue, it acts as a potent structure-disrupting element. researchgate.net The rigid kink it introduces into the peptide backbone effectively breaks up nascent β-sheets, thereby preventing aggregation and facilitating the successful synthesis of long or otherwise difficult peptide sequences.
Catalyst Design and Development Utilizing Pyrrolidine Scaffolds
The chiral pyrrolidine scaffold is a foundational structural motif in the field of asymmetric organocatalysis. nih.govnih.gov Proline and its derivatives are among the most successful organocatalysts, capable of activating substrates through the formation of transient enamine or iminium ion intermediates. mdpi.comunibo.it The stereochemical outcome of these reactions is controlled by the chiral environment of the catalyst.
The design of effective organocatalysts often involves modifying the basic proline structure to fine-tune its reactivity, selectivity, and solubility. nih.govunibo.it The structure of this compound makes it an intriguing candidate for catalyst development. The secondary amine and the carboxylic acid group provide the necessary functionality for the catalytic cycle, while the N-cyclohexyl group introduces significant steric bulk. This steric hindrance can be used to control the facial selectivity of a substrate's approach to the reactive intermediate, thereby enhancing the enantioselectivity of the transformation. nih.gov Furthermore, the cyclohexyl group can improve the catalyst's solubility in less polar organic solvents, broadening the scope of potential reaction conditions. The systematic modification of the pyrrolidine ring is a proven strategy for developing novel catalysts for a wide range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and cycloadditions. nih.govacs.org
Proline-Derived Organocatalysts, such as Guanidine (B92328) Catalysts
Proline and its derivatives are cornerstones of asymmetric organocatalysis, prized for their ability to form well-defined transient enamines and coordinate with electrophiles via the carboxylic acid group. This dual functionality allows for high stereocontrol in a multitude of chemical transformations. This compound fits within this class of "privileged" scaffolds, with its bulky cyclohexyl group offering a tool for fine-tuning the steric environment of the catalytic pocket.
In the design of more complex bifunctional organocatalysts, such as guanidine-based catalysts, the pyrrolidine moiety is a key chiral component. These catalysts operate through a synergistic mechanism where the basic guanidine group activates a nucleophile, while another functional group (like a urea (B33335) or thiourea) interacts with the electrophile. The chiral scaffold, derived from a proline analogue, orchestrates the spatial arrangement of these interactions to achieve high enantioselectivity.
However, the synthesis of such catalysts can be challenging. Research into the development of guanidine-bisurea bifunctional catalysts has shown that the introduction of a substituted chiral pyrrolidine into a thiourea (B124793) precursor can be hampered by low reactivity. This is attributed to the steric hindrance caused by substituents on the pyrrolidine ring. The bulky cyclohexyl group in this compound would present a similar synthetic challenge, requiring carefully optimized conditions for its incorporation into a guanidine catalyst framework. Despite this, the potential payoff is significant, as the cyclohexyl group could create a unique chiral environment, potentially leading to improved selectivity in reactions like α-hydroxylation of β-keto esters or asymmetric Michael additions.
| Catalyst Component | Function | Role of this compound |
| Guanidine Moiety | Brønsted Base | Acts as the chiral backbone for the catalyst. |
| (Thio)urea Group | Hydrogen Bond Donor | The cyclohexyl group creates a specific steric environment. |
| Chiral Pyrrolidine | Chiral Scaffold | Influences the stereochemical outcome of the reaction. |
Synthesis of Complex Heterocyclic Compounds
The pyrrolidine carboxylic acid framework is a versatile starting material for the construction of more elaborate heterocyclic systems, which are prevalent in pharmaceuticals and biologically active compounds. The carboxylic acid group can be readily converted into other functionalities, such as amides or esters, which can then participate in cyclization reactions to form new rings.
For instance, pyrrolidine-3-carboxylic acid derivatives have been successfully used as building blocks to synthesize novel heterocyclic ensembles. In one such pathway, substituted 1,3,4-thiadiazol-2-amines are reacted with itaconic acid (a structural relative of pyrrolidine carboxylic acids in this context) under thermal conditions to produce 5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. nih.gov This demonstrates how the pyrrolidine core can be annulated with other heterocyclic rings to create complex, multifunctional molecules. nih.gov
Similarly, pyroglutamic acid, a related 5-oxopyrrolidine-2-carboxylic acid, serves as a precursor for various heterocyclic structures. It can be condensed with 1,2-phenylenediamine to yield 2-(5-oxo-2-pyrrolidinyl)benzimidazoles or undergo cyclization to form 2-(5-oxo-2-pyrrolidinyl)-1,3,4-oxadiazoles. researchgate.net These synthetic strategies highlight the utility of the pyrrolidine-2-carboxylic acid scaffold as a foundational element for accessing a wide range of complex heterocyclic architectures. The N-cyclohexyl substituent adds a lipophilic character and steric bulk that can be exploited to modulate the physicochemical properties of the final compounds.
| Starting Material | Reagent | Resulting Heterocycle |
| 5-substituted 1,3,4-thiadiazol-2-amines | Itaconic Acid | 5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid nih.gov |
| Pyroglutamic Acid | 1,2-phenylenediamine | 2-(5-oxo-2-pyrrolidinyl)benzimidazole researchgate.net |
| Diacylhydrazines from Pyroglutamic Acid | Dichlorodimethylsilane | 2-(5-oxo-2-pyrrolidinyl)-1,3,4-oxadiazole researchgate.net |
Integration into Diverse Molecular Architectures for Functionalization
One of the most powerful applications of this compound is its use as a core structure for generating libraries of compounds for biological screening and functional optimization. The carboxylic acid provides a convenient handle for amide bond formation, allowing for the attachment of a wide array of amine-containing fragments. This approach enables a systematic exploration of the chemical space around the core scaffold to identify molecules with desired properties.
A notable example of this strategy is in the discovery of novel inhibitors for InhA, an essential enzyme in Mycobacterium tuberculosis. In a high-throughput screening campaign, pyrrolidine carboxamides were identified as a promising class of inhibitors. To optimize their potency, a focused library of compounds was synthesized using the "cyclohexyl pyrrolidine carboxylic acid" core. This core was reacted with a diverse set of amines using peptide coupling reagents to generate a microtiter library of amides. This iterative process of synthesis and in-situ activity screening led to a remarkable 160-fold improvement in inhibitory potency, demonstrating the value of this scaffold for rapid lead optimization and functionalization.
The success of this approach hinges on the robustness of the core structure and the ease of diversification. The this compound scaffold provides a rigid, three-dimensional framework that can be systematically decorated with different functional groups to probe interactions with a biological target.
Applications in Material Science Research
While direct applications of this compound in material science are not extensively documented, the unique properties of its constituent parts—the pyrrolidine ring and the cyclohexyl group—point toward significant potential in the design of advanced functional materials.
Pyrrolidine derivatives have been successfully incorporated into fullerene C60 structures, creating fulleropyrrolidines. These materials are of great interest for organic electronics, particularly in photovoltaic devices (organic solar cells), where they can act as electron acceptors. researchgate.net The pyrrolidine moiety is typically installed onto the fullerene cage via a 1,3-dipolar cycloaddition reaction. Functionalizing the pyrrolidine ring allows for the tuning of solubility and electronic properties of the resulting fullerene derivative. researchgate.netresearchgate.net For instance, ferrocene-functionalized fulleropyrrolidines have been shown to enhance the performance of solid-state electrochromic devices by improving switching speeds. acs.org
Furthermore, the incorporation of cyclohexyl groups is a known strategy for enhancing the thermal stability of organic semiconductors. Studies on anthracene (B1667546) derivatives have shown that adding cyclohexyl substituents can significantly raise the sublimation temperature and the operational stability of thin-film field-effect transistors at elevated temperatures compared to analogous compounds with linear alkyl chains. nih.gov This impressive thermal stability is a critical attribute for materials used in organic electronics.
Given these precedents, this compound represents a promising, albeit currently underexplored, building block for material science. It could be used to synthesize novel fulleropyrrolidines with enhanced thermal stability or be incorporated as a monomer into specialty polymers where the bulky, rigid cyclohexyl group could impart desirable thermal and mechanical properties. researchgate.net Additionally, chiral pyrrolidine-functionalized porous materials like metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) are emerging as novel heterogeneous catalysts, indicating another potential avenue for this compound. researchgate.net
| Material Class | Potential Role of Pyrrolidine Scaffold | Benefit of Cyclohexyl Group |
| Fulleropyrrolidines | Covalent attachment to fullerene for solubility and electronic tuning. researchgate.net | Enhanced thermal stability and processability. nih.gov |
| Organic Semiconductors | Chiral scaffold for influencing molecular packing. | Improved thermal and operational stability. nih.gov |
| Functional Polymers | Monomer unit for specialty polymers. | Increased glass transition temperature and rigidity. researchgate.net |
| MOFs/COFs | Chiral functionalization of porous frameworks for catalysis. researchgate.net | Steric control within the framework's pores. |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 1-Cyclohexylpyrrolidine-2-carboxylic acid to ensure stability?
- Methodological Guidance : Based on analogous pyrrolidine derivatives, the compound should be stored in a cool, dry environment (2–8°C) under inert gas (e.g., nitrogen) to minimize oxidation or hydrolysis. Stability under recommended storage conditions is inferred from structurally similar compounds, though specific data for this molecule may require empirical validation .
Q. What first-aid measures should be taken in case of accidental exposure during laboratory handling?
- Methodological Guidance :
- Inhalation : Move the affected individual to fresh air and seek medical attention .
- Skin contact : Wash thoroughly with soap and water for 15 minutes .
- Eye exposure : Rinse with copious water for at least 15 minutes and consult a physician .
- General protocols for pyrrolidine derivatives emphasize using personal protective equipment (PPE), including gloves and lab coats, to minimize exposure risks .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Guidance :
- Analytical Techniques : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for confirming molecular structure.
- Reference Standards : Cross-validate results with commercially available reference compounds (if accessible) or synthesize internal standards using validated routes .
Advanced Research Questions
Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?
- Methodological Guidance :
- Route 1 : Cyclohexylation of pyrrolidine-2-carboxylic acid via nucleophilic substitution, using cyclohexyl halides and a base (e.g., NaH) in anhydrous tetrahydrofuran (THF).
- Route 2 : Catalytic hydrogenation of a cyclohexene intermediate (e.g., using Pd/C or Raney Ni) under H₂ atmosphere .
- Optimization Strategies : Monitor reaction progress via thin-layer chromatography (TLC). Adjust solvent polarity (e.g., DMF for polar intermediates) and catalyst loading to improve yield. For chiral purity, consider asymmetric synthesis methods or chiral column chromatography .
Q. How can researchers address the lack of toxicological data for this compound in experimental design?
- Methodological Guidance :
- In Silico Prediction : Use tools like ProTox-II or ADMET Predictor™ to estimate acute toxicity and carcinogenicity risks based on structural analogs .
- In Vitro Assays : Conduct cytotoxicity screenings (e.g., MTT assay on HEK-293 or HepG2 cells) to establish preliminary safety thresholds.
- Ethical Protocols : Adhere to institutional guidelines for handling uncharacterized compounds, including dose escalation studies in animal models (if applicable) .
Q. What are the key challenges in analyzing the stability and reactivity of this compound under varying experimental conditions?
- Methodological Guidance :
- Stability Studies : Perform accelerated degradation tests (e.g., exposure to heat, light, or acidic/basic conditions) followed by HPLC analysis to identify degradation products.
- Reactivity Profiling : Screen for incompatibilities with common lab reagents (e.g., oxidizing agents, strong acids) using differential scanning calorimetry (DSC) to detect exothermic reactions .
Q. How can structural analogs (e.g., Boc-protected pyrrolidine derivatives) inform the functionalization of this compound?
- Methodological Guidance :
- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect amine functionalities during multi-step syntheses. Cleave with trifluoroacetic acid (TFA) under controlled conditions .
- Derivatization : Explore coupling reactions (e.g., EDC/HOBt-mediated amidation) to introduce fluorophores or biotin tags for biological studies .
Data Contradictions and Gaps
- Stability Data : While some SDS sheets report stability under recommended storage conditions , others note incomplete data for analogous compounds . Researchers should empirically validate storage protocols.
- Toxicity Profiles : Contradictions exist between SDS sheets; some classify pyrrolidine derivatives as potential irritants , while others lack acute toxicity data . Mitigate risks through conservative safety practices.
Key Recommendations for Experimental Design
- Prioritize structural characterization and purity validation before biological or pharmacological studies.
- Use computational tools to fill data gaps in toxicity and reactivity.
- Document all handling protocols and adverse events to build a compound-specific safety database.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
